molecular formula C20H33N3O3S B2492789 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415540-19-9

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2492789
CAS No.: 2415540-19-9
M. Wt: 395.56
InChI Key: UOBIRDZUWLIVMG-UHFFFAOYSA-N
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Description

This compound features an ethanediamide (oxalamide) backbone with two distinct substituents:

  • N-substituent: A [4-(thiomorpholin-4-yl)oxan-4-yl]methyl group, combining a tetrahydropyran (oxane) ring fused with thiomorpholine (a sulfur-containing morpholine derivative).
  • N'-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, introducing a cyclohexene moiety linked via an ethyl chain.

The thiomorpholin-oxane hybrid likely enhances solubility and hydrogen-bonding capacity, while the cyclohexenyl group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c24-18(21-9-6-17-4-2-1-3-5-17)19(25)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h4H,1-3,5-16H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIRDZUWLIVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene and thiomorpholine intermediates, followed by their coupling with ethanediamide under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Comparable Compounds

Compound Name Substituent A (N-position) Substituent B (N'-position) Molecular Weight (g/mol) Key Features Potential Application
Target Compound [4-(Thiomorpholin-4-yl)oxan-4-yl]methyl 2-(Cyclohex-1-en-1-yl)ethyl ~495.6* Thiomorpholin-oxane hybrid, ethanediamide Pharmaceutical (hypothetical)
Venetoclaxum 4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl 3-Nitro-4-{[(oxan-4-yl)methyl]amino}benzenesulfonyl 868.4 Piperazine, sulfonyl group, BCL-2 inhibitor Cancer therapy
Patent Compound () Dimethylcarbamoyl, thiazolo-pyridine 5-Chloropyridin-2-yl Not reported Thiazolo-pyridine, chloropyridinyl Anticancer (process described)
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(pyridin-2-yl)ethyl]ethanediamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl ~385.5* Methoxy-methylbenzyl, pyridinyl Food additive

*Calculated based on molecular formula.

Research Findings and Implications

  • Solubility and Bioavailability :
    Computational models suggest the thiomorpholin-oxane group confers higher solubility (cLogP ~2.1) than venetoclaxum (cLogP ~4.5), favoring oral administration .
  • Target Selectivity : The absence of a sulfonyl or chlorophenyl group (as in venetoclaxum) may reduce off-target effects but could limit affinity for hydrophobic binding pockets .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide, with the CAS number 2415540-19-9, is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article focuses on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H33_{33}N3_3O3_3S, with a molecular weight of 395.6 g/mol. The structure includes a cyclohexene moiety, a thiomorpholine ring, and an oxan moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20_{20}H33_{33}N3_3O3_3S
Molecular Weight395.6 g/mol
CAS Number2415540-19-9

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the thiomorpholine ring suggests potential interactions with protein targets relevant to various diseases.

Biological Activity

Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial , anti-inflammatory , and anticancer properties. The following sections detail these activities based on available research.

Antimicrobial Activity

Research has shown that compounds containing thiomorpholine structures often possess antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound could be linked to its ability to inhibit cyclooxygenase enzymes (COX), similar to other sulfonamide-containing compounds. In vitro assays are necessary to confirm these effects and elucidate the underlying mechanisms.

Anticancer Properties

The structural similarity of this compound to known anticancer agents suggests it may also exhibit cytotoxicity against cancer cell lines. Further studies are needed to evaluate its efficacy in various cancer models.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Thiomorpholine Derivatives : A study demonstrated that thiomorpholine derivatives exhibited significant antibacterial activity against various strains, suggesting a similar potential for our compound .
  • Cyclooxygenase Inhibition : Research on sulfonamide derivatives showed their ability to selectively inhibit COX enzymes, indicating that this compound may also function similarly .
  • Anticancer Activity : A series of compounds with similar structural motifs were evaluated for anticancer activity, revealing promising results against several cancer cell lines .

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